molecular formula C10H11BrS B1382035 Allyl 4-bromobenzyl sulfide CAS No. 729598-32-7

Allyl 4-bromobenzyl sulfide

Cat. No.: B1382035
CAS No.: 729598-32-7
M. Wt: 243.17 g/mol
InChI Key: QDIFQOUHVMLSLO-UHFFFAOYSA-N
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Description

Allyl 4-bromobenzyl sulfide: is an organic compound with the molecular formula C10H11BrS .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that similar compounds, such as diallyl sulfide, interact with cellular thiols and certain cellular proteins .

Mode of Action

It’s suggested that the compound may undergo a claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .

Biochemical Pathways

The major metabolic pathways of sulfanes in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, allyl methyl sulfide, allyl methyl disulfide, DAS2, and DAS3 were discovered in the breath of tested volunteers .

Pharmacokinetics

Allicin’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase, and its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases .

Result of Action

Similar compounds have shown significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action, efficacy, and stability of Allyl 4-bromobenzyl sulfide can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-bromobenzyl sulfide can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with allyl mercaptan in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Allyl 4-bromobenzyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Allyl 4-chlorobenzyl sulfide
  • Allyl 4-fluorobenzyl sulfide
  • Allyl 4-iodobenzyl sulfide

Comparison: Allyl 4-bromobenzyl sulfide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in substitution and cross-coupling reactions, making this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-(prop-2-enylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIFQOUHVMLSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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